molecular formula C19H28N4O2 B5503370 (3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol

(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol

Cat. No.: B5503370
M. Wt: 344.5 g/mol
InChI Key: VIEPMFVFOPSBOL-QZTJIDSGSA-N
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Description

(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol is a useful research compound. Its molecular formula is C19H28N4O2 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.22122615 g/mol and the complexity rating of the compound is 384. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Novel Compounds : A study by Starrett et al. (1989) explored the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. While these compounds didn't show significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl models.

  • Mixed Ligand fac-tricarbonyl Complexes : Mundwiler et al. (2004) developed mixed ligand fac-tricarbonyl complexes of [M(L1)(L2)(CO)3] for potential labeling of bioactive molecules. This [2 + 1] approach, involving imidazole and benzyl isocyanide among others, showcases a method to modify physico-chemical properties of conjugates for research applications (Mundwiler et al., 2004).

  • Antagonists for NMDA Receptor : Wright et al. (1999) identified 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This compound showed potential for enhancing the effects of L-DOPA in Parkinson's disease models (Wright et al., 1999).

  • Histamine H3 Receptor Antagonists : A study on 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine revealed it as a novel, non-imidazole histamine H3 receptor antagonist. This compound has high affinity for rat and human H3 receptors and demonstrates selective wake-promoting effects without associated hypermotility or weight change, highlighting its potential in sleep disorder research (Barbier et al., 2004).

Mechanism of Action

The mechanism of action of imidazole-containing compounds can vary widely depending on the specific compound and its intended use. For example, some imidazole derivatives show antibacterial, antiviral, or antifungal activities .

Future Directions

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities, suggesting a broad range of potential applications in the future .

Properties

IUPAC Name

(3R,4R)-4-amino-1-[[2-(4-imidazol-1-ylbutoxy)phenyl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O2/c20-17-7-10-23(14-18(17)24)13-16-5-1-2-6-19(16)25-12-4-3-9-22-11-8-21-15-22/h1-2,5-6,8,11,15,17-18,24H,3-4,7,9-10,12-14,20H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEPMFVFOPSBOL-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1N)O)CC2=CC=CC=C2OCCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]([C@@H]1N)O)CC2=CC=CC=C2OCCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.